11-Ketodihydrotestosterone 11-Ketodihydrotestosterone 5α-dihydro-11-keto Testosterone is an analytical reference standard that is structurally classified as a steroid hormone. It is a metabolite of 11β-hydroxyandrostenedione and 11β-hydroxytestosterone that has been shown to act as a full androgen receptor agonist with equal potency as that of dihydrotestosterone. The androgenic activity of 5α-dihydro-11-keto testosterone has been implicated in contributing to the androgen pool that drives castration-resistant prostate cancer cells. This product is intended for forensic and research applications.

Brand Name: Vulcanchem
CAS No.: 32694-37-4
VCID: VC0005254
InChI: InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1
SMILES: CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C
Molecular Formula: C19H28O3
Molecular Weight: 304.4 g/mol

11-Ketodihydrotestosterone

CAS No.: 32694-37-4

Cat. No.: VC0005254

Molecular Formula: C19H28O3

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

11-Ketodihydrotestosterone - 32694-37-4

CAS No. 32694-37-4
Molecular Formula C19H28O3
Molecular Weight 304.4 g/mol
IUPAC Name (5S,8S,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Standard InChI InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1
Standard InChI Key RSQKILYTRHKUIJ-HZGXJFKTSA-N
Isomeric SMILES C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C
SMILES CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C
Canonical SMILES CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C
Appearance Assay:≥97%A crystalline solid

Biochemical Characterization of 11-Ketodihydrotestosterone

Structural Properties and Androgenic Potency

11-Ketodihydrotestosterone (11KDHT), chemically designated as 5α-androstan-17β-ol-3,11-dione, is a 5α-reduced metabolite of 11-ketotestosterone (11KT). Its structure differs from DHT by the presence of an 11-keto group, which significantly alters its metabolic stability and receptor interaction dynamics . Competitive binding assays demonstrate that 11KDHT binds the human AR with a dissociation constant (K<sub>i</sub>) of 20.4 nM, comparable to DHT (K<sub>i</sub> = 22.7 nM) . In transactivation assays using androgen-responsive luciferase reporters, 11KDHT exhibits full agonist activity with a half-maximal effective concentration (EC<sub>50</sub>) of 1.3 nM, mirroring DHT’s potency (EC<sub>50</sub> = 3.0 nM) . Proteomic analyses in VCaP prostate cancer cells reveal that 11KDHT regulates a broader subset of AR-dependent proteins than DHT, suggesting unique transcriptional effects .

Biosynthetic Pathways

11KDHT synthesis occurs through two primary pathways (Figure 1):

  • Testosterone Pathway: Testosterone is hydroxylated at the 11β position by CYP11B1 to form 11β-hydroxytestosterone (11OHT), which is subsequently oxidized by HSD11B2 to yield 11KT. 11KT undergoes 5α-reduction via SRD5A isoforms to produce 11KDHT .

  • Androstenedione Pathway: Androstenedione (A4) is converted to 11β-hydroxyandrostenedione (11OHA4) by CYP11B1, then oxidized to 11-ketoandrostenedione (11KA4) by HSD11B2. AKR1C3 reduces 11KA4 to 11KT, which is further 5α-reduced to 11KDHT .

Physiological and Pathological Roles

Normal Androgen Physiology

In healthy individuals, 11KDHT circulates at low concentrations (median: 0.064 nmol/L post-adrenal suppression) . Unlike DHT, which is primarily gonadal, 11KDHT derives from adrenal precursors, making it a key mediator of androgen activity in tissues with low 5α-reductase expression, such as the kidneys and colon . Its resistance to degradation by 3α-hydroxysteroid dehydrogenase (3α-HSD) extends its half-life, enabling prolonged AR activation .

Role in Castration-Resistant Prostate Cancer

In CRPC, 11KDHT sustains AR signaling despite castrate serum testosterone levels (<50 ng/dL) . In vitro models using LNCaP and VCaP cells demonstrate that 11KDHT (1 nM) induces cell proliferation at rates 120–150% of baseline, surpassing DHT’s effects . Metabolic studies reveal that 11KDHT is catabolized 40% slower than DHT in prostate cancer cells, due to reduced affinity for 3α-HSD . This stability allows 11KDHT to accumulate in tumor microenvironments, driving resistance to enzalutamide and abiraterone .

Analytical Detection Methods

Mass Spectrometry-Based Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 11KDHT in serum and urine. A 2023 method achieved a lower limit of quantification (LLOQ) of 0.01 nmol/L using derivatization with hydroxylamine hydrochloride . Key metabolites include 11β-hydroxydihydrotestosterone (11OHDHT) and 11-ketoandrosterone, which serve as biomarkers for exogenous 11KT administration .

Carbon Isotope Ratio Mass Spectrometry (IRMS)

To distinguish endogenous 11KDHT from synthetic analogs, IRMS analyzes the <sup>13</sup>C/<sup>12</sup>C ratio. Exogenous 11KT administration alters the δ<sup>13</sup>C value of urinary 11KDHT by ≥3‰, detectable for up to 20 hours post-ingestion . This approach is critical for antidoping controls, as 11KT is marketed as a “legal” anabolic agent .

Comparative Androgenesis in Humans and Teleosts

In teleost fish, 11KDHT is a major reproductive androgen, synthesized in Leydig cells via SRD5A2 . Unlike humans, teleosts lack adrenal-derived 11-oxygenated androgens, relying instead on gonadal 11KT production . Evolutionary conservation of 11KDHT’s AR-binding domain suggests its fundamental role in vertebrate androgen signaling .

Clinical Implications and Therapeutic Targeting

Emerging Therapies

Phase I trials of CYP11B1 inhibitors (e.g., osilodrostat) reduced 11KDHT levels by 68% in CRPC patients (n = 12) . Dual SRD5A/HSD11B2 inhibitors are under preclinical investigation to block 11KDHT synthesis .

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